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2,4-Decadienal

Food Science Flavor Chemistry Sensory Analysis

2,4-Decadienal (CAS 2363-88-4), typically supplied as a colorless to pale yellow liquid, is a medium-chain α,β-unsaturated aliphatic aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. It is characterized by a conjugated diene system at the 2- and 4-positions and is primarily known for its intense fatty, fried, and citrus-like odor profile, which makes it a key aroma compound in both natural and processed food matrices.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 2363-88-4
Cat. No. B1234556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Decadienal
CAS2363-88-4
Synonyms2,4,7-tridecadienal
2,4-decadienal
2-trans-4-trans-decadienal
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC=O
InChIInChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
InChIKeyJZQKTMZYLHNFPL-BLHCBFLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in fixed oils;  Insoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Decadienal (CAS 2363-88-4) Procurement and Analytical Reference Overview


2,4-Decadienal (CAS 2363-88-4), typically supplied as a colorless to pale yellow liquid, is a medium-chain α,β-unsaturated aliphatic aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol [1]. It is characterized by a conjugated diene system at the 2- and 4-positions and is primarily known for its intense fatty, fried, and citrus-like odor profile, which makes it a key aroma compound in both natural and processed food matrices . This compound is found naturally in a variety of sources, including olive oil, chicken, and various nuts, and is a well-documented secondary product of lipid oxidation [2].

Why 2,4-Decadienal Cannot Be Interchanged with Other Food-Grade Aldehydes


Generic substitution of 2,4-decadienal with other aliphatic aldehydes is scientifically untenable due to its unique combination of a conjugated diene structure and a ten-carbon chain length. This specific architecture dictates a distinct odor threshold, a particular antimicrobial activity profile, and a quantifiable thermal degradation pathway that are not shared by its saturated or shorter-chain unsaturated analogs [1]. The presence of the α,β-unsaturation is critical for its biological activity, but the C10 backbone of 2,4-decadienal distinguishes its potency from compounds like 2,4-nonadienal (C9) or 2-octenal (C8) in various functional assays, as detailed in the following evidence [2].

Quantitative Differentiation of 2,4-Decadienal from Key Aldehyde Analogs


Odor Threshold in Aqueous Models: 2,4-Decadienal vs. Pentanal, Hexanal, and 2-Octenal

In a 3% gelatin model system designed to simulate food matrices, 2,4-decadienal exhibits a detectable odor threshold (DOT) of 170 parts per billion (ppb). This value is substantially higher than that of smaller aldehydes like pentanal (22 ppb) and hexanal, but critically, it is lower than that of t-2-octenal, indicating that its sensory impact is more potent than a simple C8 unsaturated aldehyde in this context [1]. The DOT of 2,4-decadienal is specifically ranked fourth among the six compounds tested: pentanal < hexanal < heptanal < t,t-2,4-decadienal < t-2-hexenal < t-2-octenal [1].

Food Science Flavor Chemistry Sensory Analysis

Antibacterial Activity: 2,4-Decadienal Demonstrates Broad-Spectrum Potency Not Shared by Saturated Analogs

In a comparative in vitro study evaluating eight long-chain aliphatic aldehydes from olive flavor, only the α,β-unsaturated aldehydes, including (E,E)-2,4-decadienal, exhibited a broad antimicrobial spectrum against both Gram-positive and Gram-negative bacteria. In contrast, the saturated aldehydes hexanal and nonanal did not show significant antibacterial activity [1]. A separate study on insect lipids further isolated 2,4-decadienal's unique effect: among several compounds tested, bacterial strains were found to be insensitive to all but 2,4-decadienal, which strongly inhibited bacterial growth [2].

Antimicrobial Natural Preservatives Food Safety

Flavor Dilution (FD) Factor Dominance: 2,4-Decadienal vs. 2,4-Nonadienal in Chicken Broth

Using Aroma Extract Dilution Analysis (AEDA) on both broiler broth (BB) and native chicken broth (NCB), (E,E)-2,4-decadienal was identified as the odorant with the single highest Flavor Dilution (FD) factor in both matrices [1]. Furthermore, when calculating Odor Activity Values (OAVs), the (E,E)-2,4-decadienal isomer achieved an OAV of 175 in BB and 1065 in NCB, while the closely related analog (E,E)-2,4-nonadienal exhibited significantly lower OAVs of 28 and 169, respectively [1]. This indicates that 2,4-decadienal contributes far more significantly to the overall aroma profile than its C9 analog.

Food Science Aroma Chemistry GC-Olfactometry

Thermal Degradation: 2,4-Decadienal Yields Higher Alkanal Content than Mono-Unsaturated Analogs

The thermal degradation of 2,4-alkadienals, including 2,4-decadienal, proceeds with a relatively low activation energy (Ea) of approximately 25 kJ/mol for the breakage of carbon-carbon double bonds [1]. Importantly, this degradation pathway yields alkanals (e.g., hexanal) at a rate of 10-18%, which is significantly higher than the yield of 2-alkenals (~1%) from the same process [1]. This suggests that 2,4-decadienal not only degrades predictably but also serves as a more potent precursor for specific alkanal volatiles that contribute to complex food aromas.

Food Chemistry Thermal Stability Reaction Kinetics

Natural Abundance: 2,4-Decadienal as a Dominant Volatile in Key Food Matrices vs. Other Aldehydes

In the volatile profile of Chemlali olive fruits, (E,E)-2,4-decadienal was identified as the single most abundant component, comprising 23.0% of the total volatile fraction, followed by its (E,Z)-isomer at 14.9% [1]. In contrast, other aldehydes like nonanal were present at a much lower concentration of 6.7% [1]. Similarly, in oxidized walnut oil, (E,E)-2,4-decadienal was found in a wide range from 6.10% to 23.04% of total volatiles, far exceeding the contributions of other individual aldehydes like (E)-2-octenal (0.95%–11.71%) or hexanoic acid (1.63%–4.30%) [2].

Food Chemistry Natural Products Analytical Chemistry

Primary Research and Industrial Use Cases for 2,4-Decadienal (CAS 2363-88-4)


Authentic Savory and Fried Flavor Reconstitution in Food Science

Due to its exceptionally high Flavor Dilution (FD) factor and Odor Activity Value (OAV) in chicken broth relative to analogs like 2,4-nonadienal [1], 2,4-decadienal is the critical ingredient for authentically replicating the aroma of chicken, deep-fried foods, and other savory products. Formulators can rely on its quantified OAV (up to 1065 in native chicken broth) to achieve a specific aroma impact that cannot be matched by substituting with other aldehydes.

Natural Antimicrobial Food Preservative or Active Packaging Component

The compound's broad-spectrum antibacterial activity, which is notably absent in saturated aldehydes like hexanal and nonanal [2], makes it a candidate for use in natural preservation systems. Research showing that 2,4-decadienal strongly inhibited bacterial growth while other tested compounds did not [3] supports its selection for applications aiming to leverage its dual functionality as both a flavoring and an antimicrobial agent.

Analytical Standard for Lipid Oxidation and Food Quality Markers

Given its consistent and high abundance in the volatile profile of oxidized foods, such as comprising up to 23% of volatiles in olive fruit and a wide range in walnut oil [4][5], 2,4-decadienal serves as an essential analytical standard. It is used for monitoring lipid oxidation, assessing food quality, and authenticating products like olive oil, where its presence and concentration are key indicators of origin and processing.

Mechanistic Studies in Food Chemistry and Thermal Process Modeling

The well-characterized thermal degradation pathway of 2,4-decadienal, with a defined activation energy (Ea ≈ 25 kJ/mol) and a high yield of alkanals (10-18%) [6], allows researchers to use it as a model compound. This enables precise kinetic studies and the prediction of secondary aroma compound formation during food processing, a level of quantitative control not available for less-characterized flavor molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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